molecular formula C14H11NO B180242 6-Phenylisoindolin-1-one CAS No. 160450-16-8

6-Phenylisoindolin-1-one

Cat. No.: B180242
CAS No.: 160450-16-8
M. Wt: 209.24 g/mol
InChI Key: QTENOXFSNBDPMO-UHFFFAOYSA-N
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Description

6-Phenylisoindolin-1-one is a chemical compound based on the privileged isoindolinone scaffold, a structure of high interest in medicinal and synthetic chemistry. Isoindolinone derivatives are widely present in numerous biologically active molecules and pharmaceuticals . Researchers value this core structure for its versatility in designing novel therapeutic agents. Specific derivatives have been explored as inhibitors for various biological targets; for instance, certain 3-phenyl-isoindolin-1-ones have been identified as potent and selective inhibitors of the Cbl-B enzyme, presenting a potential pathway for innovative cancer and neoplasm treatments . Furthermore, the isoindolinone motif serves as an effective directing group in transition metal-catalyzed C–H activation reactions, enabling efficient and branched-selective alkylation for the synthesis of complex molecules . In neuroscience, structurally related compounds are being investigated as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor, a promising target for managing conditions such as obesity . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-phenyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-13-8-11(6-7-12(13)9-15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENOXFSNBDPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597866
Record name 6-Phenyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160450-16-8
Record name 6-Phenyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indium-Mediated One-Pot Synthesis

Kim et al. (2018) developed a one-pot reductive condensation method using nitroarenes and o-phthalaldehyde in the presence of indium metal and acetic acid. While their work primarily yields 2-phenylisoindolin-1-one, the methodology is adaptable to synthesize 6-substituted analogs by selecting nitroarenes with substituents in positions that direct cyclization to the 6-position.

Reaction Conditions and Optimization

The optimal conditions involve:

  • Nitroarene (1 mmol) and o-phthalaldehyde (1 mmol)

  • Indium powder (4 equiv) and acetic acid (10 equiv) in toluene at reflux (110°C)

  • Reaction time: 4–7 hours

Under these conditions, the reaction proceeds via in situ reduction of nitroarenes to anilines, followed by cyclocondensation with o-phthalaldehyde. Key intermediates include diimine species, which undergo dehydration and tautomerization to form isoindolin-1-one derivatives.

Substrate Scope and Yields

Table 1 summarizes the yields of 2-phenylisoindolin-1-one derivatives under varying substituents. For 6-phenylisoindolin-1-one synthesis, meta-substituted nitroarenes (e.g., 3-nitrobiphenyl) could theoretically direct cyclization to the 6-position, though experimental validation is required.

Table 1: Yields of 2-Phenylisoindolin-1-one Derivatives via Indium-Mediated Synthesis

Nitroarene SubstituentPositionYield (%)
None (Nitrobenzene)74
Fluoropara68
Chlorometa65
Cyanoortho62

Copper-Catalyzed Cyclization of Benzoyl Chlorides and Arylcyanamides

Magnetic Chitosan-Supported Cu(II)-Tetrazole Complex

A 2022 study demonstrated the use of a recyclable Cu(II)-tetrazole catalyst for synthesizing 3-imino-2-phenylisoindolin-1-one derivatives. While this method targets imino-substituted analogs, replacing arylcyanamides with phenylcyanamide derivatives could yield this compound.

Catalytic System and Mechanism

The catalyst, MCS@PhTet@Cu(II) , comprises:

  • Fe₃O₄-chitosan core for magnetic recovery

  • 5-Amino-1H-tetrazole ligand for Cu(II) coordination

The proposed mechanism involves:

  • Coordination of benzoyl chloride to Cu(II), forming an acylium intermediate.

  • Nucleophilic attack by arylcyanamide, generating a tetrahedral intermediate.

  • Cyclization and dehydration to form the isoindolin-1-one core.

Optimization and Performance

Key parameters include:

  • Catalyst loading : 1.93 mol% Cu

  • Solvent : Ethanol (green solvent)

  • Temperature : Ambient (25°C) under ultrasonic irradiation

Table 2: Catalyst Screening for 3-Imino-2-phenylisoindolin-1-one Synthesis

CatalystYield (%)Reaction Time (min)
MCS@PhTet@Cu(II)9215
CuCl₂7830
Fe₃O₄-chitosan12120

Alternative Strategies: Amine-Phthalaldehyde Condensation

Classical approaches involve condensing o-phthalaldehyde with primary amines. For this compound, this would require using 2-aminobiphenyl derivatives. However, this method is less atom-economical due to the need for pre-synthesized amines.

Limitations

  • Step inefficiency : Requires separate amine synthesis.

  • Moderate yields : Typically 50–70% due to competing polymerization.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Indium-mediatedOne-pot, atom-economicalRequires toxic indium metal
Cu-catalyzedAmbient conditions, recyclableLimited to imino derivatives
Amine condensationWell-establishedMulti-step, moderate yields

Chemical Reactions Analysis

Types of Reactions: 6-Phenylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

6-Phenylisoindolin-1-one has diverse applications across several scientific domains:

Chemistry

  • Building Block for Synthesis: It serves as a fundamental building block for synthesizing complex heterocyclic compounds, which can lead to the development of new materials and pharmaceuticals.

Biology

  • Biological Activities: Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have demonstrated its potential as an enzyme inhibitor, highlighting its role in drug discovery and development.

Medicine

  • Therapeutic Potential: The compound is being explored as a potential therapeutic agent due to its favorable pharmacological properties. Its derivatives may provide new avenues for treating various diseases, including cancer .

Industry

  • Industrial Applications: this compound is utilized in producing dyes, pesticides, and herbicides, reflecting its importance in agrochemicals and materials science.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Anticancer Activity: A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Results showed promising cytotoxic effects, suggesting that modifications to the isoindolinone structure could enhance therapeutic efficacy .
  • Enzyme Inhibition Studies: Another study focused on the compound's role as an enzyme inhibitor, demonstrating its ability to modulate specific biochemical pathways involved in disease processes. This research is crucial for developing targeted therapies .

Mechanism of Action

The mechanism of action of 6-Phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The phenyl group enhances its binding affinity to various biological targets, leading to its pharmacological effects. The isoindolinone core can interact with enzymes and receptors, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The nature of the substituent at the 6-position significantly impacts molecular weight, melting point, and solubility. Key comparisons include:

Compound Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties
6-Chloroisoindolin-1-one Chlorine C₈H₆ClNO 167.59 255–257.5 High crystallinity; stable at 2–8°C
6-Bromoisoindolin-1-one Bromine C₈H₆BrNO 212.05* N/A Potential for nucleophilic substitution
6-(tert-Butyl)isoindolin-1-one tert-Butyl C₁₂H₁₅NO 189.25* N/A Enhanced lipophilicity; steric bulk
6-Hydroxy-2-methylisoindolin-1-one Hydroxy, methyl C₉H₉NO₂ 163.18* N/A Hydrogen bonding; increased polarity

*Calculated based on molecular formulas.

  • Electronic Effects: Chloro and bromo groups are electron-withdrawing, activating the isoindolinone core for electrophilic reactions. The phenyl group in 6-phenylisoindolin-1-one introduces electron-rich aromaticity, favoring π-π stacking interactions.

Biological Activity

6-Phenylisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone class, characterized by a fused bicyclic structure containing a nitrogen atom. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. Its unique structural features, including the phenyl group attached to the isoindolinone core, enhance its chemical reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it may interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor. The compound's mechanism of action likely involves binding to specific bacterial targets, leading to cell death or inhibition of growth.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Research has indicated that it can induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
  • Inhibition of Metastasis : Preliminary findings suggest that this compound may inhibit the migration and invasion of cancer cells, which is critical in preventing metastasis.

The biological activity of this compound is thought to be mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It could modulate the activity of receptors associated with growth factor signaling, which is often dysregulated in cancer.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it might promote oxidative stress in cancer cells, leading to cell death.

Case Studies and Experimental Data

Several case studies and experimental findings have highlighted the biological activities of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of E. coli and S. aureus growth at low concentrations.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
Study CMechanistic InsightsDemonstrated that the compound inhibits the PI3K/Akt pathway, crucial for cell survival and proliferation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and nucleophilic substitutions. Derivatives of this compound have also been synthesized to enhance its biological activity or alter its pharmacokinetic properties.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Phenylisoindolin-1-oneLacks methyl substitutionModerate anticancer activity
6-Methylisoindolin-1-oneMethyl group enhances lipophilicityStronger antimicrobial properties
3-Imino-2-phenylisoindolin-1-oneContains an imino groupDifferent reactivity and potential anti-inflammatory effects

Q & A

Q. What are the standard synthetic routes and characterization methods for 6-Phenylisoindolin-1-one?

To synthesize this compound, researchers typically employ cyclization reactions using precursors like substituted phthalimides or via palladium-catalyzed cross-coupling. Purification is achieved through column chromatography or recrystallization. Characterization involves nuclear magnetic resonance (NMR; ¹H and ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Detailed experimental protocols must be included in the main manuscript or supplementary materials to ensure reproducibility .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Validate the method using calibration curves (linear range: 1–1000 ng/mL) and quality controls (accuracy ±15%). Include matrix effect studies (e.g., plasma vs. liver homogenate) and extraction recovery rates (≥70%) in the supplementary data .

Q. How should researchers design dose-response studies for preliminary toxicity assessment?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) in in vitro models (e.g., HEK293 or HepG2 cells). Measure viability via MTT assays and calculate IC₅₀ values. Include negative controls (vehicle-only) and positive controls (e.g., cisplatin). Statistical analysis (ANOVA with post-hoc tests) must account for batch variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

Synthesize analogs with systematic modifications (e.g., substituents at the phenyl ring or isoindolinone core). Pair computational docking (AutoDock Vina) with in vitro bioassays to correlate binding affinities (e.g., to kinase targets) with inhibitory potency. Use multivariate regression to identify critical physicochemical parameters (logP, polar surface area) .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Conflicting results (e.g., varying IC₅₀ values across studies) require systematic validation:

  • Replicate experiments under identical conditions.
  • Perform meta-analysis of published data to identify outliers.
  • Evaluate batch-to-batch compound purity (HPLC) and cell line authentication (STR profiling). Document methodological discrepancies (e.g., assay incubation time, serum concentration) in a comparative table .

Q. How can computational modeling predict the metabolic fate of this compound?

Use in silico tools (e.g., SwissADME, GLORYx) to predict Phase I/II metabolism. Validate with in vitro microsomal assays (human liver microsomes + NADPH) and identify metabolites via LC-HRMS. Molecular dynamics (MD) simulations (GROMACS) can assess binding stability of metabolites to target proteins .

Q. What experimental designs minimize bias in mechanistic studies of this compound?

Adopt blinded protocols for sample treatment and data analysis. For target validation, combine orthogonal methods (e.g., CRISPR knockdown, siRNA silencing, and pharmacological inhibition). Pre-register hypotheses and analytical pipelines to reduce confirmation bias. Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis framing .

Methodological Guidelines

  • Data Presentation : Include raw datasets in supplementary materials (e.g., NMR spectra, chromatograms) and processed data in the main text. Use heatmaps for SAR trends and dose-response curves for IC₅₀ visualization .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over .com domains. Use tools like SciFinder to track citations of foundational studies .
  • Ethical Compliance : Disclose conflicts of interest and obtain ethics approval for studies involving animal/human tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.